molecular formula C142H243N45O39S7 B1147169 Leiurotoxin I CAS No. 142948-19-4

Leiurotoxin I

Número de catálogo B1147169
Número CAS: 142948-19-4
Peso molecular: 3429.202
Clave InChI: MXWDLLUGULWYIQ-BFRWRHKQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Leiurotoxin I, also known as scyllatoxin, is a potent peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is primarily known for its ability to bind and inhibit calcium-activated potassium channels (K<sub>Ca</sub>), showcasing a significant interest in neurophysiological research and potential therapeutic applications.

Synthesis Analysis

Leiurotoxin I has been successfully synthesized, revealing insights into its structure-function relationships. The synthetic version, including analogs with specific modifications, has facilitated the exploration of its binding properties and physiological actions, closely mimicking those of naturally occurring leiurotoxin I. These synthetic efforts underscore the toxin's functional complexity and its potential as a pharmacological tool (Auguste et al., 1990).

Molecular Structure Analysis

The molecular structure of Leiurotoxin I has been characterized through various analogs lacking specific disulfide bridges, shedding light on the critical role of these structural elements. Disulfide bridges are essential for maintaining the toxin's bioactivity, with certain bridges being dispensable without significantly affecting the toxin's function. This structural flexibility points to a sophisticated interaction between Leiurotoxin I's structure and its biological targets (Sabatier et al., 1996).

Chemical Reactions and Properties

Leiurotoxin I interacts competitively with apamin, another toxin, suggesting a shared binding site or mechanism of action on K<sub>Ca</sub> channels. This competitive interaction, along with the effects of potassium on Leiurotoxin I binding, provides a deeper understanding of the toxin's chemical properties and its physiological relevance (Auguste et al., 1990).

Physical Properties Analysis

The synthesis and characterization of Leiurotoxin I analogs have contributed to understanding its physical properties, particularly how modifications in its structure affect folding and activity. The role of disulfide bonds in Leiurotoxin I’s folding and function emphasizes the delicate balance between structure and activity, with certain disulfide configurations being crucial for maintaining its bioactive conformation (Zhu et al., 2002).

Chemical Properties Analysis

Studies on Leiurotoxin I have highlighted its selective inhibition of Ca<sup>2+</sup>-activated K<sup>+</sup> channels, with detailed analyses of its chemical properties through synthetic analogs. These investigations reveal the toxin's specificity and potency, offering insights into its mechanism of action at the molecular level and its potential therapeutic applications (Sabatier et al., 2009).

Aplicaciones Científicas De Investigación

  • Chemical Synthesis and Receptor Characterization : Leiurotoxin I has been synthesized chemically, enabling detailed studies of its structure-function relationships. It has been found to share physiological actions with apamin, another toxin, and both block the after-hyperpolarization due to Ca2+-activated K+ channel activity in muscle cells. These toxins also contract Taenia coli previously relaxed with epinephrine (Auguste et al., 1990).

  • Role of Disulfide Bonds in Folding and Activity : The structure of leiurotoxin I includes a motif conserved in all scorpion toxins, stabilized by three disulfide bridges. Studies indicate that two native disulfide bonds in leiurotoxin I are sufficient to preserve a nativelike and active conformation, highlighting the importance of specific cysteine spacing in its structure (Zhu et al., 2002).

  • Solution Conformation Studies : Proton NMR studies have been conducted to determine the secondary structure of leiurotoxin I. It consists of an α-helical region and a C-terminal two-stranded antiparallel β-sheet, providing insights into its three-dimensional structure (Martins et al., 1990).

  • Synthesis of Analogs and Functional Analysis : Research has focused on synthesizing leiurotoxin I analogs lacking one disulfide bridge to understand its structural and functional aspects. These studies help in understanding the role of specific disulfide pairings and their impact on the toxin's activity (Sabatier et al., 1996).

  • Differential Involvement of Disulfide Bridges in Folding : Analogs of leiurotoxin I have been used to explore the role of disulfide bridges in its folding. The findings suggest that specific disulfide bridges are essential for maintaining its bioactive conformation (Calabrò et al., 2009).

  • Inhibition of Apamin Binding : Leiurotoxin I has been characterized as a potent inhibitor of apamin binding, sharing some structural homology with other scorpion toxins. Its ability to inhibit apamin binding to receptors in rat brain synaptosomal membranes has been a focus of research (Chicchi et al., 1988).

Safety And Hazards

Leiurotoxin I is toxic if swallowed, toxic in contact with skin, and fatal if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

Propiedades

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDLLUGULWYIQ-BFRWRHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H243N45O39S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leiurotoxin I

CAS RN

142948-19-4
Record name 142948-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
361
Citations
JM Sabatier, V Fremont, K Mabrouk… - … Journal of Peptide …, 1994 - Wiley Online Library
… PO5 and leiurotoxin I (870/;,), several analogs of leiurotoxin I (… for high biological activity of leiurotoxin I. Further, substitution of … was found to retain leiurotoxin I-like activity, thus indicating …
Number of citations: 67 onlinelibrary.wiley.com
P Auguste, M Hugues, B Grave, JC Gesquiere… - Journal of Biological …, 1990 - Elsevier
… leiurotoxin I binding protein); (iii) the similarity of physiological actions between leiurotoxin I … probable identity of binding sites for apamin and leiurotoxin I. In spite of a different chemical …
Number of citations: 124 www.sciencedirect.com
H Zerrouk, P Mansuelle, A Benslimane, H Rochat… - FEBS …, 1993 - Wiley Online Library
… Characterization of a new leiurotoxin I-like scorpion toxin … The level of similarity between PO, and leiurotoxin I (LTX I) [ 111, also known as scyllatoxin [12]. a toxin found in the venom of …
Number of citations: 82 febs.onlinelibrary.wiley.com
Q Zhu, S Liang, L Martin, S Gasparini, A Ménez… - Biochemistry, 2002 - ACS Publications
… To investigate the structural role of disulfide bond formation in leiurotoxin I, we synthesized three leiurotoxin I analogues, LeTx1, LeTx2, LeTx3, each presenting two α-aminobutyric acid (…
Number of citations: 50 pubs.acs.org
JC Martins, W Zhang, A Tartar, M Lazdunski… - FEBS letters, 1990 - Elsevier
… As the total amount of leiurotoxin I represents only 0.02% of the proteins … and the secondary structure of leiurotoxin I in water, using … We show that leiurotoxin I adopts a compact globular …
Number of citations: 62 www.sciencedirect.com
JM Sabatier, C Lecomte, K Mabrouk, H Darbon… - Biochemistry, 1996 - ACS Publications
Leiurotoxin I (Lei-NH 2 ), a toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a blocker of the apamin-sensitive Ca 2+ -activated K + channels. It is a 31-…
Number of citations: 27 pubs.acs.org
JM Sabatier, H Zerrouk, H Darbon, K Mabrouk… - Biochemistry, 1993 - ACS Publications
… We presumed it to be amidated by analogy with leiurotoxin I, so that the amidated form of P05 was synthesized. The disulfide bridge pairings of leiurotoxin I had not been …
Number of citations: 109 pubs.acs.org
E Kellenberger, G Mer, C Kellenberger… - European journal of …, 1999 - Wiley Online Library
… and leiurotoxin I The fold of H3-leiurotoxin is similar to that of leiurotoxin I described … The comparison of Ha chemical shifts of native leiurotoxin I with those of modified leiurotoxin I …
Number of citations: 9 febs.onlinelibrary.wiley.com
GG Chicchi, G Gimenez-Gallego, E Ber… - Journal of Biological …, 1988 - ASBMB
… We have named this novel peptide, leiurotoxin I. Carboxypeptidase A digestion indicates that the carboxyl terminus of leiurotoxin I is blocked since no amino acids are detected within …
Number of citations: 153 www.jbc.org
P Augustes, M HuguesS, B GravBp, JC Gesquibreg… - researchgate.net
… contained a fraction called leiurotoxin I able to inhibit apamin … Leiurotoxin I has been isolated and sequenced (15). This … To distinguish leiurotoxin I, which blocks another type of Ca2+-…
Number of citations: 0 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.